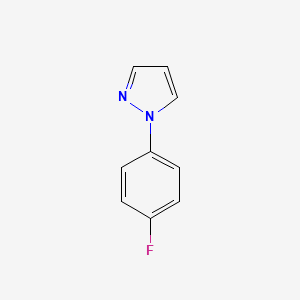

1-(4-Fluorophenyl)pyrazole

描述

1-(4-Fluorophenyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group at the 1-position. This scaffold has garnered significant attention in medicinal chemistry due to its role as a key intermediate in synthesizing selective neurotensin receptor 2 (NTS2) ligands. The compound is synthesized via Knorr [3 + 2]-cyclization reactions between 4-aryl-2,4-diketoesters and arylhydrazines in acetic acid under reflux conditions, followed by hydrolysis to yield pyrazole carboxylic acids .

Its structural versatility allows for functionalization at multiple positions, enabling optimization of receptor binding and selectivity. Notably, derivatives of this compound, such as 7b (NTRC-739), exhibit potent and selective agonist activity at NTS2, a receptor implicated in pain modulation, antipsychotic effects, and cardiovascular regulation . This compound’s discovery marked a breakthrough in developing nonpeptide NTS2-selective ligands, addressing the historical challenge of achieving selectivity over NTS1 .

准备方法

Direct Synthesis from Aromatic Amines and 1,3-Dicarbonyl Compounds

Method Overview

One efficient approach involves the direct formation of N-aryl pyrazoles by reacting primary aromatic amines (such as 4-fluoroaniline) with 1,3-dicarbonyl compounds under controlled conditions. This method typically uses O-(4-nitrobenzoyl)hydroxylamine as a reagent to facilitate pyrazole ring formation.

Reaction Conditions and Optimization

- The reaction is performed by mixing the amine, diketone, and hydroxylamine reagent in a solvent such as DMF.

- The mixture is heated at approximately 85 °C for 1.5 hours.

- Workup involves extraction with NaOH and organic solvents, followed by purification via column chromatography.

- Yield optimization shows that simultaneous addition of reagents at 0 °C followed by heating is critical for reproducibility.

- Minor variations in temperature or reagent equivalents slightly affect yield.

- The presence of water, acetic acid, or weak bases has minimal impact, indicating robustness of the reaction conditions.

Example Data

| Entry | Temperature (°C) | Reagent Equivalents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 85 | 1.5 eq hydroxylamine | 38 | Standard conditions |

| 2 | 80 | 1.5 eq hydroxylamine | 35 | Slightly lower temperature |

| 3 | 85 | 1.0 eq hydroxylamine | 30 | Lower reagent amount |

| 4 | 85 | 1.5 eq + DIPEA | 20 | DIPEA decreases yield |

Source: Adapted from direct N-substituted pyrazole synthesis studies

Michael-Type Addition of 4-Fluorophenylhydrazine to (Ethoxymethylene)malononitrile

Method Overview

This method synthesizes 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives via a Michael addition reaction between 4-fluorophenylhydrazine hydrochloride and (ethoxymethylene)malononitrile.

Reaction Conditions

- The hydrazine salt (1.2 mmol) is dissolved in absolute ethanol or trifluoroethanol.

- (Ethoxymethylene)malononitrile is added slowly under stirring.

- The mixture is refluxed under nitrogen atmosphere for 4 hours.

- The product is purified by silica gel chromatography.

Yield and Selectivity

- The reaction exhibits excellent regioselectivity, producing the pyrazole exclusively without regioisomers or uncyclized hydrazides.

- Yields for 4-fluorophenyl derivatives are moderate (~47%) but can reach up to 93% for other aryl hydrazines.

- Solvent choice affects yield: trifluoroethanol and ethanol provide the best results.

Representative Yields for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

| Compound | Aryl Group | Solvent | Yield (%) |

|---|---|---|---|

| 3a | Phenyl | TFE | 84 |

| 3b | 4-Fluorophenyl | TFE | 47 |

| 3c | Pentafluorophenyl | TFE | 63 |

| 3d | 4-Trifluoromethylphenyl | TFE | 67 |

Source: Michael-type addition synthesis

Synthesis via Vilsmeier-Haack Formylation of Pyrazole Precursors

Method Overview

This approach involves the synthesis of 1-(4-fluorophenyl)pyrazole derivatives by first preparing hydrazones from 4-fluoroacetophenone and phenylhydrazine, followed by formylation using Vilsmeier-Haack reagent (POCl3/DMF).

Reaction Conditions

- Hydrazone formation: 4-fluoroacetophenone and phenylhydrazine are reacted in ethanol with catalytic acetic acid at reflux for 3 hours.

- Formylation: The hydrazone is treated with POCl3 in DMF at 0 °C, then heated at 80 °C for 2 hours.

- Workup includes quenching with ice water and basification with sodium bicarbonate.

- The product is recrystallized from ethanol.

Yields and Purity

- Yields range from 60% to 70% for various substituted pyrazole-4-carboxaldehydes.

- The method provides high purity products confirmed by NMR and IR spectroscopy.

Source: Vilsmeier-Haack synthesis of pyrazole derivatives

Sonication-Assisted Cyclization Method

Method Overview

A novel, rapid synthesis involves cyclization of nitrile intermediates with hydrazine hydrate under sonication to form pyrazole derivatives, including halogen-substituted aromatic pyrazoles.

Reaction Steps

- Conversion of carboxylic acid to ester via reflux with methanol and sulfuric acid.

- Formation of oxonitrile intermediate by reaction with NaH in toluene.

- Cyclization with hydrazine hydrate in acetic acid under sonication for 1–2 hours.

Advantages

- Short reaction times.

- Mild conditions.

- Applicable to various halogen-substituted aromatic acids.

Source: Sonication method for pyrazole synthesis

Industrial and Large-Scale Considerations

Process Optimization

- Use of continuous flow reactors for better heat and mass transfer.

- High-throughput screening to optimize solvent, temperature, and reagent ratios.

- Catalysts to improve selectivity and yield.

Purification

- Column chromatography remains standard for lab scale.

- Industrial scale may use crystallization or extraction techniques.

Source: Industrial synthesis insights

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct amine + diketone + hydroxylamine | 4-Fluoroaniline, diketone, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5 h | 30–44 | Sensitive to reagent ratios, robust |

| Michael addition | 4-Fluorophenylhydrazine, (ethoxymethylene)malononitrile | Reflux in EtOH or TFE, 4 h | 47 | High regioselectivity, moderate yield |

| Vilsmeier-Haack formylation | 4-Fluoroacetophenone, phenylhydrazine, POCl3/DMF | 0 °C to 80 °C, 2 h | 60–70 | Produces formylated pyrazoles |

| Sonication cyclization | Ester intermediates, hydrazine hydrate | Sonication, acetic acid, 1–2 h | Not specified | Rapid, mild, suitable for halogenated substrates |

| Industrial optimized routes | Similar to above with catalysts and flow reactors | Variable | Optimized | Scalable, cost-effective |

Research Findings and Analytical Characterization

- Spectroscopic Confirmation: NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS are critical for confirming structure and purity.

- Regioselectivity: Michael addition and direct amine methods show excellent regioselectivity for 1-substituted pyrazoles.

- Solvent Effects: Protic solvents like ethanol and trifluoroethanol enhance yields in hydrazine-based methods.

- Reaction Kinetics: Sonication and microwave-assisted methods reduce reaction times significantly.

- Yield Optimization: Careful control of temperature, reagent stoichiometry, and addition order improves isolated yields.

化学反应分析

1-(4-Fluorophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate for Drug Synthesis

1-(4-Fluorophenyl)pyrazole is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been extensively studied for their potential as anti-inflammatory and analgesic agents. For example, 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been highlighted for its role in developing novel therapeutic agents targeting inflammatory pathways .

Neurological Disorders

The compound is also investigated for its effects on neurological disorders. Research indicates that it can interact with specific receptors in the brain, making it a candidate for drugs aimed at treating conditions such as depression and anxiety .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural applications, this compound is utilized in developing herbicides and pesticides. These formulations aim to enhance crop protection while minimizing environmental impact. The compound's efficacy in improving crop yields has made it a focal point in agrochemical research .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies to explore enzyme inhibition mechanisms. The compound aids in understanding biochemical pathways by serving as a model for receptor binding studies .

Case Study: Enzyme Activity Modulation

In a recent study, the effects of various pyrazole derivatives on enzyme activity were examined, demonstrating that modifications to the pyrazole structure could significantly alter inhibition profiles .

Material Science

Development of Novel Materials

The compound is also explored for its potential in material science, particularly for developing materials with unique electronic or optical properties. Its incorporation into polymers and coatings enhances durability and resistance to environmental stressors .

Diagnostic Applications

Formulation of Diagnostic Agents

this compound is being investigated for its potential use in diagnostic applications. It can be formulated into agents that aid in the detection of diseases through targeted imaging techniques. This application underscores the compound's versatility beyond traditional pharmaceutical uses .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs, neurological disorder treatments | Effective as an intermediate for drug synthesis |

| Agricultural Chemistry | Herbicides and pesticides | Enhances crop protection with reduced environmental impact |

| Biochemical Research | Enzyme inhibition studies | Modifications affect enzyme activity |

| Material Science | Novel materials development | Improves durability and environmental resistance |

| Diagnostic Applications | Diagnostic agents formulation | Aids disease detection through imaging |

作用机制

1-(4-Fluorophenyl)pyrazole can be compared with other similar compounds, such as:

1-Phenylpyrazole: Lacks the fluorine atom, resulting in lower chemical stability and biological activity.

1-(4-Chlorophenyl)pyrazole: The presence of chlorine instead of fluorine alters its reactivity and pharmacological profile.

Uniqueness:

相似化合物的比较

The pharmacological and structural profiles of 1-(4-Fluorophenyl)pyrazole derivatives are compared below with related pyrazole-based and non-pyrazole compounds. Key differences in receptor affinity, efficacy, and structural features are highlighted.

Selectivity for Neurotensin Receptors (NTS1 vs. NTS2)

Key Findings :

- 7b and 30 exhibit exclusive NTS2 agonism, contrasting with 5a , which is NTS1-preferential. The 4-fluorophenyl group in 7b enhances NTS2 selectivity compared to naphthyl-substituted analogs like 24b .

- Levocabastine (6) demonstrates high NTS2 affinity but lacks functional selectivity due to potent H1 receptor antagonism, limiting its therapeutic utility .

Structural and Conformational Comparisons

- Dihedral Angles : Pyrazole derivatives with 4-fluorophenyl substituents (e.g., compounds 1–4 in ) exhibit small dihedral angles (4.64–10.53°) between the pyrazole and fluorophenyl rings, promoting planar conformations that favor receptor binding .

- Substituent Effects: Naphthyl vs. 4-Fluorophenyl: Naphthyl-substituted compounds (e.g., 24b) show reduced NTS2 activity compared to 4-fluorophenyl analogs due to steric hindrance and altered electronic properties . Methoxy Groups: The 2-methoxyphenyl group in 7b enhances binding affinity by forming hydrogen bonds with NTS2 residues, a feature absent in non-methoxy analogs .

Functional Efficacy

- 7b acts as a partial agonist (Emax = 7% relative to 5b ), whereas levocabastine (6) is a full antagonist. This partial agonism may reduce side effects in therapeutic applications .

- Compounds like 28b and 29b (4-fluorophenyl derivatives) overcome the low efficacy of earlier scaffolds, achieving balanced potency and selectivity .

Data Tables Summarizing Key Properties

Table 2: Crystallographic Data for Structural Analogs

| Compound | Dihedral Angle (°) | Crystal System | Packing Features | |

|---|---|---|---|---|

| 1 | 4.64 | Monoclinic | Tight π-π stacking | |

| 4 | 10.53 (mol A) | Triclinic | Halogen-dependent packing variations |

生物活性

1-(4-Fluorophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C9H8FN2

- Molecular Weight : 164.17 g/mol

- CAS Number : 1072945-89-1

This compound functions primarily as an inhibitor of the Axl receptor tyrosine kinase (RTK) subfamily, which includes Axl, Mer, and Tyro3. These receptors play crucial roles in regulating cell survival, proliferation, and migration. The activation of Axl by its ligand, growth arrest-specific 6 (Gas6), is implicated in various hyperproliferative disorders, including several cancers .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast cancer, non-small cell lung cancer (NSCLC), and melanoma. The compound's efficacy is attributed to its ability to disrupt the signaling pathways mediated by Axl RTK .

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10 | |

| Non-Small Cell Lung Cancer | A549 | 15 | |

| Melanoma | A375 | 12 |

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of this compound

Study on Cancer Metastasis

In a study focused on metastatic breast cancer, treatment with this compound resulted in a marked reduction in tumor size and metastasis formation in vivo. The study highlighted the compound's ability to inhibit Axl-mediated signaling pathways that facilitate cancer cell migration and invasion .

Study on Inflammatory Diseases

Another study evaluated the effects of this compound in a model of rheumatoid arthritis. The results indicated that the compound significantly reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)pyrazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves cyclization of hydrazides or substitution reactions at the pyrazole ring. For example, describes the synthesis of a triazole-pyrazole hybrid via nucleophilic substitution of a chloromethyl intermediate (10g) with 1,2,4-triazole, yielding 53% under mild conditions (CHCl-MeOH eluent). highlights cyclization using ethyl acetoacetate and monomethylhydrazine, with yields improved by optimizing solvent polarity and temperature. Key parameters include monitoring reaction progress via TLC and purifying via column chromatography with gradient elution .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- Methodological Answer : Multinuclear NMR (e.g., , , ) is critical for confirming substitution patterns. In , NMR at δ −116.46 ppm confirms the 4-fluorophenyl group, while NMR resolves pyrazole/triazole protons at δ 8.54–7.01 ppm. IR spectroscopy (e.g., C=O stretch at 1675 cm in ) and mass spectrometry (e.g., ESI-MS [M+H] 299 in ) further validate molecular integrity. X-ray crystallography (using SHELX software, ) resolves regiochemistry in ambiguous cases .

Advanced Research Questions

Q. How do substituents at the N1 and C3 positions of this compound influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varied substituents (e.g., alkyl, aryl, electron-withdrawing groups) followed by bioassays. demonstrates that substituents at N1 (e.g., carboxamide vs. alkyl groups) alter CB1 receptor binding affinity by up to 10-fold. Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., Mycobacterium inhibition in ) validate activity. For example, a 4-isopropoxyphenyl group at C3 enhances lipophilicity, improving membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl-pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound purity. reports antimicrobial activity variations due to differences in bacterial strains. To address this:

- Standardize assays using CLSI guidelines.

- Confirm compound purity via HPLC (>95%) and characterize metabolites via LC-MS.

- Use isogenic strains to isolate target-specific effects.

Cross-validate findings with computational models (e.g., molecular dynamics simulations in ) to identify key interactions .

Q. What advanced techniques enable regioselective functionalization of the pyrazole ring?

- Methodological Answer : Electrochemical methods (e.g., oxidative aromatization in ) achieve regioselectivity without harsh oxidants. For example, applying 3.25F charge converts pyrazoline to pyrazole (60% yield) with C18-silica purification. Directed ortho-metalation (DoM) using LDA or TMPLi can also introduce substituents at specific positions, guided by DFT calculations (as in ) to predict reactive sites .

Q. How can crystallographic challenges (e.g., twinning, disorder) in fluorophenyl-pyrazole structures be addressed?

- Methodological Answer : Twinned data can be refined using SHELXL ( ) with HKLF5 or TWIN commands. For disorder, apply PART and SUMP restraints. High-resolution data (≤0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts. resolved disorder in a pyrazole-triazole hybrid by iterative refinement of occupancy factors and anisotropic displacement parameters .

属性

IUPAC Name |

1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJURTWXGGBFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306545 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-32-0 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。